molecular formula C11H17NO B1612477 3-(4-Ethoxyphenyl)propan-1-amine CAS No. 36397-24-7

3-(4-Ethoxyphenyl)propan-1-amine

Cat. No. B1612477
CAS RN: 36397-24-7
M. Wt: 179.26 g/mol
InChI Key: PKQQIAMKRBRFPQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)propan-1-amine, also known as 4-ethoxyamphetamine (4-EA), is a synthetic compound with a range of scientific applications. It is a psychostimulant that has been studied for its potential to treat a variety of neurological disorders, including Parkinson’s disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. In addition, 4-EA has been studied for its potential uses in laboratory experiments, as a tool for studying biochemical and physiological effects, and as a potential therapeutic agent.

Scientific Research Applications

  • Chemical Structure and Computational Studies : Nycz, Małecki, Zawiazalec, and Paździorek (2011) studied the structure of several cathinones, including compounds related to 3-(4-Ethoxyphenyl)propan-1-amine, using techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. They also conducted computational studies using density functional theory (DFT) and time-dependent DFT methods, providing insights into the geometric and electronic properties of these compounds (Nycz et al., 2011).

  • Synthesis of Optical Active Intermediates : Fan, Chen, Hai, and Wu (2008) described the synthesis of an optical active intermediate, (R)-1-(4-Methoxyphenyl)propan-2-amine, used for (R,R)-formoterol, an important bronchodilator. This research demonstrates the utility of related compounds in synthesizing medically significant molecules (Fan et al., 2008).

  • Modification of Hydrogels for Medical Applications : Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including structures related to 3-(4-Ethoxyphenyl)propan-1-amine. These modified hydrogels showed potential for increased thermal stability and promising biological activities, indicating their suitability for medical applications (Aly & El-Mohdy, 2015).

  • Crystallography of Related Compounds : Park, Ramkumar, and Parthiban (2012) reported on the crystal structure of a related compound, highlighting its conformation and molecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Park et al., 2012).

Mechanism of Action

Target of Action

3-(4-Ethoxyphenyl)propan-1-amine is a phenylpropylamine derivative Similar compounds, such as 3-phenylpropylamine, have been shown to interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness at reaching and interacting with its targets.

properties

IUPAC Name

3-(4-ethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2-4,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQQIAMKRBRFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589845
Record name 3-(4-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)propan-1-amine

CAS RN

36397-24-7
Record name 4-Ethoxybenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36397-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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